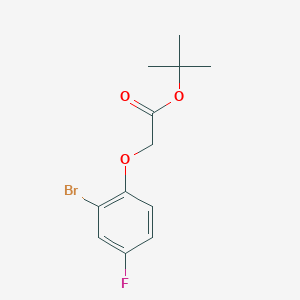
Tert-butyl (2-bromo-4-fluorophenoxy)acetate
Descripción general
Descripción
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-bromo-4-fluorophenoxy)acetate typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl(2-bromo-4-fluorophenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-bromo-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxyacetate moiety can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or defluorinated products.
Aplicaciones Científicas De Investigación
Tert-butyl (2-bromo-4-fluorophenoxy)acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of tert-butyl(2-bromo-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular functions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromoacetate: A related compound used as an alkylating agent and intermediate in organic synthesis.
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: A similar compound with trifluoromethyl substitution, used in various chemical applications.
Uniqueness
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is unique due to the combination of bromine and fluorine substitutions on the phenoxyacetate moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable in specific chemical and biological applications.
Propiedades
Fórmula molecular |
C12H14BrFO3 |
|---|---|
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-bromo-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 |
Clave InChI |
VLYJZOPHSLJCHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)F)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















